ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with cyanoacetyl and ester functional groups
Mechanism of Action
Target of Action
It’s known that cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles, have been used extensively in organic synthesis . These compounds can act as both N- and C-nucleophiles, indicating a wide range of potential targets .
Mode of Action
The compound’s interaction with its targets involves a series of chemical reactions. Presumably, the reaction mechanism includes the formation of an intermediate compound from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .
Biochemical Pathways
The use of cyanoacetohydrazides in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest has been reported . These compounds are involved in various biochemical pathways, suggesting that ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate could potentially influence a wide range of biological processes.
Result of Action
Given its potential role in the synthesis of a variety of polyfunctional heterocyclic compounds, it’s plausible that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves specific reaction conditions, such as temperature . Other factors, such as pH and the presence of other chemical entities, could also potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethylpyrrole, which is then subjected to acylation with ethyl cyanoacetate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, facilitating the nucleophilic attack on the cyanoacetate.
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Step 1: Synthesis of 2,5-Dimethylpyrrole
Reagents: Acetone, ammonium acetate
Conditions: Reflux in acetic acid
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Step 2: Acylation with Ethyl Cyanoacetate
Reagents: Ethyl cyanoacetate, sodium hydride
Conditions: Anhydrous conditions, typically in tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
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Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Anhydrous conditions, typically in ether or THF
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Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Reagents: Alcohols, amines
Conditions: Acidic or basic medium, often with heating
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of esters or amides.
Scientific Research Applications
Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the cyanoacetyl group, making it less reactive in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
4-(2-Cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group, useful in different synthetic contexts.
The uniqueness of this compound lies in its combination of functional groups, which offers a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)11-8(3)14-7(2)10(11)9(15)5-6-13/h14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVPJWVTIOOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)CC#N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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